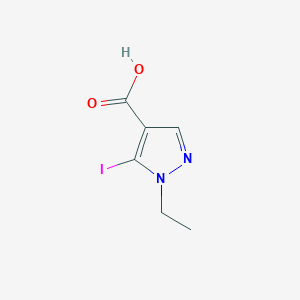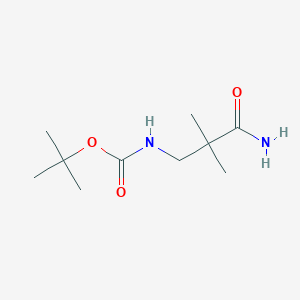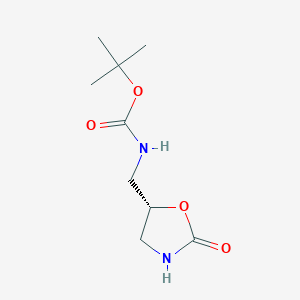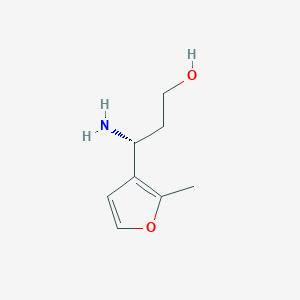
1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This specific compound is characterized by the presence of an ethyl group at position 1, an iodine atom at position 5, and a carboxylic acid group at position 4. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a β-dicarbonyl compound, followed by iodination and carboxylation. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation and Reduction: Reagents like lithium aluminum hydride for reduction and potassium permanganate for oxidation.
Coupling Reactions: Palladium catalysts and bases like triethylamine in organic solvents.
Major Products
The major products formed from these reactions include substituted pyrazoles, alcohol derivatives, and coupled products with various functional groups .
Aplicaciones Científicas De Investigación
1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Agrochemistry: It serves as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific bioactive derivative synthesized from this compound .
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-3-iodo-1H-pyrazole-4-carboxylic acid
- 1-ethyl-5-bromo-1H-pyrazole-4-carboxylic acid
- 1-ethyl-5-chloro-1H-pyrazole-4-carboxylic acid
Uniqueness
1-ethyl-5-iodo-1H-pyrazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can participate in specific reactions such as halogen exchange or coupling reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications .
Propiedades
Fórmula molecular |
C6H7IN2O2 |
|---|---|
Peso molecular |
266.04 g/mol |
Nombre IUPAC |
1-ethyl-5-iodopyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7IN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Clave InChI |
NQFJGJAYCLOXAK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)

![2-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13061451.png)
![[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13061455.png)
![tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13061463.png)


![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)
![6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13061500.png)

![(2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)



